molecular formula C10H11ClN2O2 B14692307 ethyl N-[(2-chlorophenyl)methylideneamino]carbamate CAS No. 35558-93-1

ethyl N-[(2-chlorophenyl)methylideneamino]carbamate

Cat. No.: B14692307
CAS No.: 35558-93-1
M. Wt: 226.66 g/mol
InChI Key: LTLZDSGFCLHDRK-UHFFFAOYSA-N
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Description

Ethyl N-[(2-chlorophenyl)methylideneamino]carbamate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine This compound is characterized by its unique structure, which includes an ethyl carbamate group attached to a chlorophenylmethylideneamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(2-chlorophenyl)methylideneamino]carbamate typically involves the reaction of ethyl carbamate with 2-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Ethyl carbamate} + \text{2-chlorobenzaldehyde} \rightarrow \text{this compound} ]

The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of automated systems can help in optimizing the reaction conditions and reducing the production time.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(2-chlorophenyl)methylideneamino]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of chlorophenyl oxides.

    Reduction: Formation of reduced carbamate derivatives.

    Substitution: Formation of substituted carbamate compounds.

Scientific Research Applications

Ethyl N-[(2-chlorophenyl)methylideneamino]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of ethyl N-[(2-chlorophenyl)methylideneamino]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Ethyl N-[(2-chlorophenyl)methylideneamino]carbamate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl N-[(2-bromophenyl)methylideneamino]carbamate: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

These compounds share similar reactivity and applications but may differ in their specific properties and effectiveness.

Properties

CAS No.

35558-93-1

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

ethyl N-[(2-chlorophenyl)methylideneamino]carbamate

InChI

InChI=1S/C10H11ClN2O2/c1-2-15-10(14)13-12-7-8-5-3-4-6-9(8)11/h3-7H,2H2,1H3,(H,13,14)

InChI Key

LTLZDSGFCLHDRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NN=CC1=CC=CC=C1Cl

Origin of Product

United States

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